molecular formula C12H15NO2 B2674910 N-[1-(2-Hydroxyphenyl)propyl]prop-2-enamide CAS No. 2411258-07-4

N-[1-(2-Hydroxyphenyl)propyl]prop-2-enamide

Cat. No.: B2674910
CAS No.: 2411258-07-4
M. Wt: 205.257
InChI Key: WCSXGDBDUIXEJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-Hydroxyphenyl)propyl]prop-2-enamide is an organic compound with a unique structure that includes a hydroxyphenyl group and a propyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Hydroxyphenyl)propyl]prop-2-enamide typically involves the reaction of 2-hydroxyacetophenone with propylamine under specific conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the final product. The reaction conditions often include the use of a solvent such as ethanol and a reducing agent like sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Hydroxyphenyl)propyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenylpropyl derivatives.

Scientific Research Applications

N-[1-(2-Hydroxyphenyl)propyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-Hydroxyphenyl)propyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The propyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxyphenyl)prop-2-enamide
  • N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide
  • N-(2-Hydroxyphenyl)propylamide

Uniqueness

N-[1-(2-Hydroxyphenyl)propyl]prop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[1-(2-hydroxyphenyl)propyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-3-10(13-12(15)4-2)9-7-5-6-8-11(9)14/h4-8,10,14H,2-3H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSXGDBDUIXEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1O)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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